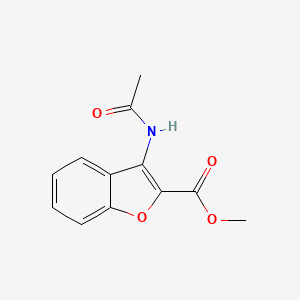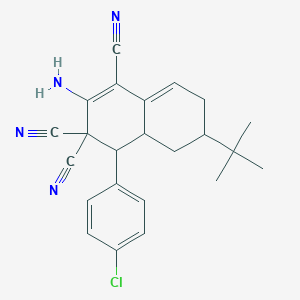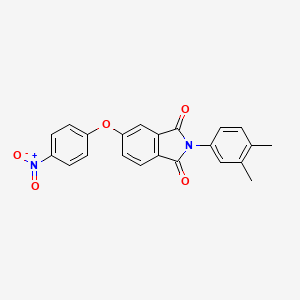
Methyl 3-acetamido-1-benzofuran-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-acetamido-1-benzofuran-2-carboxylate is a synthetic organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of an acetamido group at the 3-position and a methyl ester group at the 2-position of the benzofuran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-acetamido-1-benzofuran-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenols and α-haloketones under acidic or basic conditions.
Introduction of Acetamido Group: The acetamido group is introduced via acylation reactions. This can be achieved by reacting the benzofuran derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Esterification: The final step involves esterification to introduce the methyl ester group. This can be done by reacting the carboxylic acid derivative of benzofuran with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing more efficient catalysts and solvents to minimize waste and reduce costs.
化学反応の分析
Types of Reactions
Methyl 3-acetamido-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetamido group to an amine or reduce the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of functionalized benzofuran derivatives.
科学的研究の応用
Methyl 3-acetamido-1-benzofuran-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism by which Methyl 3-acetamido-1-benzofuran-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The acetamido group can form hydrogen bonds with target proteins, while the benzofuran ring can engage in π-π interactions, enhancing binding affinity and specificity.
類似化合物との比較
Similar Compounds
Methyl 3-amino-1-benzofuran-2-carboxylate: Similar structure but with an amino group instead of an acetamido group.
Methyl 3-acetamido-2-benzofuran-1-carboxylate: Isomer with different positioning of the ester and acetamido groups.
Ethyl 3-acetamido-1-benzofuran-2-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 3-acetamido-1-benzofuran-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the acetamido and methyl ester groups allows for versatile modifications and interactions, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C12H11NO4 |
|---|---|
分子量 |
233.22 g/mol |
IUPAC名 |
methyl 3-acetamido-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C12H11NO4/c1-7(14)13-10-8-5-3-4-6-9(8)17-11(10)12(15)16-2/h3-6H,1-2H3,(H,13,14) |
InChIキー |
YMZIKMLJTFRLKS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide](/img/structure/B11562296.png)
![(3E)-3-{2-[(4-methoxyphenoxy)acetyl]hydrazinylidene}-N-(naphthalen-2-yl)butanamide](/img/structure/B11562297.png)
![4-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate](/img/structure/B11562303.png)
![4-Methyl-N-(1-{N'-[(E)-(4-nitrophenyl)methylidene]hydrazinecarbonyl}-2-phenylethyl)benzene-1-sulfonamide](/img/structure/B11562310.png)
![N'-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide](/img/structure/B11562312.png)
![2-(2-aminophenyl)-1-(4-chlorophenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B11562318.png)
![6-[(2E)-2-(4-chloro-3-nitrobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11562330.png)
![N'-[(2E,3E)-4-(Furan-2-YL)but-3-EN-2-ylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B11562347.png)
![(3E)-N-(Adamantan-1-YL)-3-{[2-(3-methylphenoxy)acetamido]imino}butanamide](/img/structure/B11562351.png)
![N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B11562352.png)
![4-nitro-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11562355.png)


![N-(4-Butylphenyl)-2-[(2E)-2-{[17-(4-methylphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-1-YL]methylene}hydrazino]-2-oxoacetamide](/img/structure/B11562363.png)
